Benzyl beta-d-glucopyranoside
Overview
Description
Benzyl beta-d-glucopyranoside: is a biochemical reagent used primarily in glycobiology research. It is a type of glycoside where a benzyl group is attached to the beta-d-glucopyranose molecule. This compound is significant in studying the structure, synthesis, biology, and evolution of sugars. It plays a crucial role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Benzyl beta-d-glucopyranoside can be synthesized through the reaction of benzyl alcohol with beta-d-glucopyranose under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the glycosidic bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: : In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: : Benzyl beta-d-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranose ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of benzyl beta-d-glucopyranosidone.
Reduction: Formation of benzyl beta-d-deoxyglucopyranoside.
Substitution: Formation of various substituted benzyl glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Benzyl beta-d-glucopyranoside is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Employed in the study of protein-glycan interactions and glycan-mediated biological processes.
Medicine: Investigated for its potential therapeutic applications, including enzyme inhibition and antioxidant activity.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications
Mechanism of Action
The mechanism of action of benzyl beta-d-glucopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing the benzyl group and beta-d-glucopyranose. This interaction is crucial for studying enzyme kinetics and the role of glycosides in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Phenyl beta-d-glucopyranoside
- Octyl beta-d-glucopyranoside
- Methyl beta-d-glucopyranoside
Comparison: : Benzyl beta-d-glucopyranoside is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. Compared to phenyl beta-d-glucopyranoside, it has a different aromatic substituent, leading to variations in reactivity and interaction with enzymes. Octyl beta-d-glucopyranoside and methyl beta-d-glucopyranoside differ in their alkyl substituents, affecting their solubility and application in different research contexts .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962864 | |
Record name | Benzyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-12-5 | |
Record name | Benzyl glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL .BETA.-D-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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